m-Metolazone

Description

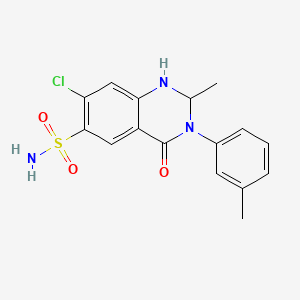

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloro-2-methyl-3-(3-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O3S/c1-9-4-3-5-11(6-9)20-10(2)19-14-8-13(17)15(24(18,22)23)7-12(14)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYCJRQUTXFDLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC(=C3)C)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50869-25-5 | |

| Record name | m-Metolazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050869255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M-METOLAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1M5J89G86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for M Metolazone and Its Analogues

Classical Synthetic Approaches to the m-Metolazone Core Structure

The synthesis of the quinazolinone core, the central structure of Metolazone (B1676511), has been approached through several classical methods. One prominent early synthesis begins with substituted anthranilic acids. wikipedia.org In this pathway, an activated anthranilic acid derivative, such as an isatoic anhydride, is reacted with an appropriate amine. For Metolazone specifically, this involves the condensation of the isatoic anhydride of 5-chloro-2-methyl-4-sulfamoylaniline with ortho-toluidine. This reaction forms an acylation product, which is then cyclized to the quinazolone structure by heating with a dehydrating agent like acetic anhydride. The final step involves a selective reduction of the newly formed double bond in the heterocyclic ring to yield the 1,2-dihydroquinazoline core of Metolazone. wikipedia.org

Another widely cited classical route starts with 2-methyl-5-chloroaniline. guidechem.com This multi-step process involves:

Acetylation: The amino group of the starting material is protected via acetylation.

Chlorosulfonation: The acetylated compound undergoes chlorosulfonation to introduce the chlorosulfonyl group onto the benzene ring.

Ammonolysis: The chlorosulfonyl group is then converted to the sulfonamide group through a reaction with ammonia.

Oxidation: An oxidation step is performed. The sequence of oxidation, chlorosulfonation, and ammonolysis can sometimes be varied.

Cyclization: The resulting intermediate, 5-Chloro-2-methyl-4-aminosulfonylacetanilide, is cyclized to form the Metolazone structure. guidechem.com

General classical methods for synthesizing the broader class of 4(3H)-quinazolinones include the Niementowski synthesis, which involves the condensation of anthranilic acid with acid amides, and the Griess synthesis. nih.gov The latter involves the condensation of anthranilic acid and cyanide to form an intermediate that can be further reacted to create the quinazolinone ring. nih.gov

Table 1: Overview of a Classical Metolazone Synthesis Pathway wikipedia.org

| Step | Reactants | Key Transformation | Product |

|---|---|---|---|

| 1 | Activated Anthranilic Acid Derivative, o-Toluidine | Amide formation and decarboxylation | N-Acylanthranilamide Intermediate |

| 2 | N-Acylanthranilamide Intermediate, Acetic Anhydride | Cyclization and dehydration | Quinazolone Intermediate |

Modern Synthetic Strategies and Optimizations for this compound Production

Modern synthetic chemistry has introduced numerous strategies to improve the efficiency, yield, and environmental footprint of quinazoline (B50416) synthesis. These methods often employ metal catalysts to facilitate bond formation under milder conditions. mdpi.com For instance, catalysts based on iron, manganese, nickel, and rhodium have been successfully used for the synthesis of the quinazoline core from various starting materials like 2-aminobenzyl alcohols and nitriles or amines. mdpi.comorganic-chemistry.org

Other modern approaches applicable to the synthesis of the quinazoline scaffold include:

Microwave-assisted reactions: The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of quinazolinone derivatives. nih.govnih.gov

Electrochemical protocols: These methods offer a green and efficient way to form the quinazoline ring system through N-H/C(sp3)-H coupling under external chemical oxidant-free conditions. organic-chemistry.org

Iron-catalyzed C(sp3)-H oxidation: An efficient synthesis of quinazolines can be achieved from 2-alkylamino N-H ketimine derivatives through an iron-catalyzed C(sp3)-H oxidation followed by intramolecular C-N bond formation. organic-chemistry.org

These modern techniques offer advantages over classical methods by providing higher atom economy, milder reaction conditions, and access to a broader range of substituted quinazoline derivatives. mdpi.comorganic-chemistry.org

Synthesis of this compound Derivatives and Related Quinazolines for Research

The quinazoline scaffold is a versatile platform for developing new therapeutic agents. Researchers have synthesized a wide array of derivatives to explore their structure-activity relationships (SAR) for various biological targets. tandfonline.comtandfonline.com The synthesis of these derivatives often follows a common pathway where a substituted anthranilic acid is first used to construct a benzoxazine intermediate. This intermediate is then reacted with hydrazine to form the core aminoquinazolinone, which can be further modified. tandfonline.comtandfonline.com

For example, a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives were synthesized to be evaluated for diuretic and antihypertensive activities. tandfonline.com In this work, the aminoquinazolinone core was subjected to a Hinsberg reaction with various substituted benzene sulfonyl chlorides to yield the final hybrid molecules. tandfonline.comtandfonline.com SAR studies from this research indicated that the presence of the sulfonamide group at the 3-position of the quinazolinone ring appears essential for diuretic activity, similar to Metolazone. tandfonline.com

Other research has focused on introducing different moieties at various positions of the quinazolinone ring to explore other potential therapeutic applications, such as anticancer and anti-inflammatory activities. nih.govaacrjournals.org Modifications have included the addition of:

Phenolic groups nih.gov

Thiazole or 1,3,4-thiadiazole moieties researchgate.net

Oxadiazole and thiadiazole rings at position 3 nih.gov

Various alkylamino and anilino substituents aacrjournals.org

Table 2: Examples of Synthesized Quinazoline Derivatives for Research

| Derivative Class | Synthetic Approach | Potential Application | Reference |

|---|---|---|---|

| N-substituted Benzene Sulfonamides | Reaction of aminoquinazolinones with benzene sulfonyl chlorides. | Diuretic, Antihypertensive | tandfonline.com, tandfonline.com |

| Thiazole/Thiadiazole Derivatives | Interaction of 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one with heterocyclic amines. | Diuretic | researchgate.net |

| 4-Alkylamino-2-anilinoquinazolines | Designed synthesis based on binding features of target enzymes. | Anticancer | aacrjournals.org |

Exploration of Stereoselective Synthesis Pathways for this compound Isomers

The chemical structure of Metolazone features a chiral center at the C2 position of the 1,2-dihydroquinazoline ring. nih.gov This carbon is bonded to four different groups: a hydrogen atom, a methyl group, the nitrogen at position 1, and the substituted nitrogen at position 3. Consequently, Metolazone is a racemic mixture, composed of two enantiomers (optical isomers that are non-superimposable mirror images).

Different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral. muni.cz Therefore, the synthesis of single enantiomers (stereoselective synthesis) is a significant area of pharmaceutical research.

While the existence of stereoisomers for Metolazone is clear from its structure, the academic literature does not extensively report on specific stereoselective synthesis pathways developed for its production. The classical and modern synthetic routes typically yield the racemic mixture. The development of a practical stereoselective synthesis for Metolazone would involve either the use of a chiral starting material, a chiral auxiliary, or a chiral catalyst to control the stereochemical outcome of the reaction that forms the chiral center. Such a synthesis would allow for the investigation of the individual pharmacological activities of each Metolazone enantiomer.

Structural and Spectroscopic Characterization of M Metolazone

Advanced Spectroscopic Analysis of Metolazone (B1676511)

Metolazone's molecular structure and vibrational behavior have been investigated using various spectroscopic methods, providing detailed insights into its chemical nature.

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) Spectroscopy: These techniques are employed to analyze the vibrational modes of Metolazone, offering a fingerprint for its identification and structural confirmation. Studies have utilized FT-IR and FT-Raman spectroscopy to interpret the fundamental vibration frequencies and band intensities, often in conjunction with theoretical calculations like Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) basis set level. These analyses help in assigning specific vibrational bands to functional groups within the Metolazone molecule, such as C=O stretching, N-H stretching, and S=O stretching of the sulfonamide group researchgate.netresearchgate.net. FT-Raman spectroscopy has also been used to study phyllosilicates, demonstrating its capability in analyzing molecular structures schweizerbart.de.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific detailed NMR spectral assignments were not explicitly found in the provided snippets for Metolazone, NMR is a standard technique for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C NMR. Manufacturers often provide HNMR and ¹³CNMR data with their products allmpus.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to determine the electronic transitions within the Metolazone molecule, typically showing absorption maxima that are characteristic of its chromophores. Metolazone exhibits absorption maxima at approximately 237 nm in water and 270 nm in alcohol. Derivative spectroscopy has also been applied, showing a sharp peak in water at 229.6 nm pharmasm.comresearchgate.netijraset.compmda.go.jp. These spectral properties are utilized for quantitative analysis and identification of the compound in pharmaceutical formulations pharmasm.comijraset.comderpharmachemica.com.

X-ray Crystallography and Solid-State Structure Elucidation of Metolazone

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, revealing the precise molecular structure and packing in the solid state.

Metolazone crystallizes in the triclinic space group P-1 cambridge.orgiucr.org. The unit cell parameters have been reported as a = 8.1976(5) Å, b = 14.4615(69) Å, c = 16.0993(86) Å, with angles α = 115.009(18)°, β = 90.096(7)°, and γ = 106.264(4)° cambridge.orgiucr.org. The unit cell volume is approximately 1644.52(9) ų, and it contains four molecules (Z = 4) cambridge.orgiucr.org. The crystal structure reveals alternating polar and hydrocarbon layers parallel to the ac-plane cambridge.org. Notably, the two independent Metolazone molecules within the asymmetric unit exhibit different conformations, particularly in the rings and the orientation of their sulfonamide groups cambridge.org. The presence of a broad (02-1) peak at 3.42° 2θ in the powder diffraction pattern suggests the existence of stacking faults along this direction cambridge.org. X-ray diffraction is a primary technique for identifying different crystalline forms vedantu.com.

Polymorphism and Pseudopolymorphism of Metolazone

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and pseudopolymorphism (solvates and hydrates) are critical aspects of Metolazone's solid-state chemistry, influencing its physical properties and performance.

Metolazone is known to exhibit polymorphism, with at least one stable crystalline form and potentially other metastable forms and amorphous states vedantu.comgoogle.compopline.orgoriprobe.comgoogle.comnih.gov. Studies have identified a stable modification (Modification I) with a melting point of 267-270°C google.compopline.orggoogle.comnih.gov. Research has also indicated the existence of an amorphous form and crystalline alcohol solvates cambridge.org. Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (PXRD) are key techniques used for identifying and characterizing these different crystalline forms vedantu.comoriprobe.comslideshare.nettsijournals.com. For instance, one study reported that the raw material drug of Metolazone is crystal form I, and that amorphous forms can transform into this stable crystal form oriprobe.com.

Polymorphism significantly impacts Metolazone's solid-state properties, including solubility, dissolution rate, and physical stability vedantu.comslideshare.netresearchgate.net. The amorphous form of Metolazone has been shown to dissolve approximately eight times faster in 0.01 N hydrochloric acid compared to its stable crystalline modification google.compopline.orggoogle.comnih.gov. This enhanced dissolution rate is attributed to the higher energy state of the amorphous form, which lacks the ordered lattice structure of crystals slideshare.netmdpi.com. However, metastable polymorphic forms can be inconsistent in their manufacture and may not be suitable for practical use due to their inherent instability and tendency to convert to the stable form google.comgoogle.com. Understanding these polymorphic relationships is crucial for ensuring research consistency and the reliable performance of pharmaceutical formulations oriprobe.comslideshare.netresearchgate.netdrugfuture.com.

In addition to crystalline forms, Metolazone can also exist in an amorphous state cambridge.orggoogle.compopline.orgoriprobe.comgoogle.commdpi.comnih.gov. The amorphous form generally exhibits higher solubility and faster dissolution rates compared to crystalline forms google.compopline.orggoogle.comnih.gov. Studies have shown that Metolazone can remain amorphous for extended periods under certain storage conditions, demonstrating good physical stability mdpi.comnih.gov. Furthermore, crystalline alcohol solvates of Metolazone have been reported cambridge.org. The characterization of these amorphous forms and solvates is essential for developing stable and bioavailable drug products.

Computational and Theoretical Chemistry of M Metolazone

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO-LUMO Analysis) of m-Metolazone

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are foundational for elucidating the electronic structure and properties of organic molecules. For Metolazone (B1676511), DFT calculations have been utilized to optimize molecular geometry, predict vibrational spectra, and analyze electronic characteristics.

Methodology and Basis Sets: Studies on Metolazone have employed DFT with various functionals and basis sets, such as B3LYP/6-311++G(d,p) and B3LYP/6-31G*/water researchgate.netcambridge.orgarxiv.org. These calculations involve optimizing the molecule's structure to its lowest energy conformation, which serves as a basis for further property predictions.

Electronic Properties: Key electronic properties investigated include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their corresponding energy gap (HOMO-LUMO gap) researchgate.netirjweb.com. The HOMO-LUMO gap is a critical descriptor, reflecting the molecule's stability and chemical reactivity; a smaller gap generally indicates higher reactivity and a greater propensity for charge transfer irjweb.com.

Charge Distribution Analysis: Techniques such as Natural Bond Orbital (NBO) analysis and Mulliken charge analysis are used to quantify electron distribution within the molecule, identifying the polarity of bonds and the partial charges on individual atoms. This information is vital for understanding intermolecular interactions and potential reaction pathways researchgate.netarxiv.org.

Table 4.1: Summary of Quantum Chemical Calculation Approaches for Metolazone

| Parameter/Method | Details | Source |

| Methodology | Density Functional Theory (DFT) | researchgate.net, arxiv.org |

| Functional/Basis Set | B3LYP/6-311++G(d,p) | researchgate.net |

| B3LYP/6-31G*/water | cambridge.org | |

| Calculated Properties | Molecular structure optimization | researchgate.net, arxiv.org |

| Vibrational spectra (FT-IR, FT-Raman) | researchgate.net, arxiv.org | |

| HOMO-LUMO energy gap | researchgate.net, irjweb.com | |

| Quantum chemical parameters | researchgate.net | |

| Natural Bond Orbital (NBO) analysis | researchgate.net, arxiv.org | |

| Mulliken charge analysis | researchgate.net, arxiv.org |

While specific DFT parameters for this compound are not detailed in the provided literature, these computational methods are standard for characterizing such molecules.

Molecular Dynamics Simulations and Conformational Analysis of this compound

Understanding the three-dimensional shape and flexibility of a molecule is crucial for predicting its behavior and interactions. Conformational analysis aims to identify the most stable spatial arrangements of atoms within a molecule.

Conformational Landscape: Molecular mechanics and DFT-based geometry optimizations have been employed to study the conformational landscape of Metolazone. These studies suggest that Metolazone exhibits relatively small conformational differences, with specific arrangements being influenced by intermolecular interactions cambridge.org. For instance, one optimized conformation was found to be approximately 0.8 kcal mol⁻¹ lower in energy than another, indicating subtle energetic preferences cambridge.org.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular behavior over time, tracking atomic movements. While not specifically detailed for this compound in the provided snippets, MD simulations are a powerful tool in drug discovery for sampling diverse conformations, assessing molecular stability, and understanding interactions with biological environments like cell membranes nih.govnih.gov.

Table 4.2: Overview of Conformational Analysis for Metolazone

| Parameter/Method | Details | Source |

| Methodology | Molecular mechanics conformational analysis | cambridge.org |

| DFT-based geometry optimization | cambridge.org | |

| Findings | Small conformational differences observed | cambridge.org |

| Intermolecular interactions influence observed solid-state conformations | cambridge.org | |

| Energy difference between conformers (~0.8 kcal mol⁻¹) | cambridge.org | |

| Related Techniques | Molecular Dynamics (MD) simulations (general application) | nih.gov, nih.gov |

Molecular Electrostatic Potential (MEP) Mapping of this compound

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the distribution of electron density around a molecule. It helps in identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are key indicators of a molecule's reactivity and its potential to interact with other molecules.

Purpose and Visualization: MEP maps are generated by calculating the electrostatic potential at points in space surrounding the molecule and then mapping these values onto the molecule's electron density surface. This allows for the prediction of sites susceptible to electrophilic or nucleophilic attack researchgate.netarxiv.orguni-muenchen.de.

Color Coding: Typically, MEP maps use a color gradient where red indicates regions of negative electrostatic potential (electron-rich), blue signifies regions of positive electrostatic potential (electron-poor), and green often represents neutral areas researchgate.netuni-muenchen.de. For Metolazone, MEP mapping has been performed to identify these critical centers researchgate.netarxiv.org. The analysis of charge distribution and potential sites for interaction is a direct outcome of MEP mapping arxiv.org.

Table 4.3: Key Aspects of MEP Mapping for Metolazone

| Parameter/Method | Details | Source |

| Methodology | Molecular Electrostatic Potential (MEP) mapping | researchgate.net, arxiv.org, uni-muenchen.de |

| Purpose | Predict electron-rich and electron-poor centers; analyze charge distribution | researchgate.net, arxiv.org |

| Correlate with molecular reactivity (nucleophilic/electrophilic sites) | arxiv.org | |

| Visualization | Mapping electrostatic potential values onto the molecular surface | researchgate.net, arxiv.org, uni-muenchen.de |

| Color Coding | Red: Negative potential (electron-rich) | researchgate.net, uni-muenchen.de |

| Blue: Positive potential (electron-poor) | researchgate.net, uni-muenchen.de | |

| Green: Neutral regions | researchgate.net |

Structure-Based Computational Design and Ligand Docking Studies involving this compound

Structure-based computational design and molecular docking are powerful tools in modern drug discovery, enabling the prediction of how a molecule interacts with its biological target at a molecular level.

Molecular Docking Principles: Molecular docking simulates the binding of a small molecule (ligand) to a larger biomolecule, typically a protein target. It aims to predict the preferred binding orientation (pose) and the strength of binding (affinity) beilstein-journals.orgijpsjournal.com. This process is fundamental to structure-based drug design (SBDD), where drug candidates are designed or optimized based on the known three-dimensional structure of their target nih.govbeilstein-journals.org.

Applications in Metolazone Research: Docking studies involving Metolazone have been conducted, for example, to understand its interaction with the human pregnane (B1235032) X receptor (hPXR) nih.gov. These studies revealed that Metolazone binds within the hPXR ligand-binding pocket and primarily engages with hydrophobic amino acid residues nih.gov. Such findings are crucial for understanding the mechanism of action and for designing analogues with improved binding characteristics.

Computational Tools: Various software packages, including Molecular Operating Environment (MOE), GOLD, and AutoDock, are commonly used to perform docking simulations, employing different algorithms and scoring functions to assess binding affinities ijpsjournal.comnih.govnih.govcam.ac.uk.

Table 4.4: Computational Docking and Design Studies Relevant to Metolazone

| Parameter/Method | Details | Source |

| Methodology | Molecular Docking, Structure-Based Drug Design (SBDD) | nih.gov, beilstein-journals.org, nih.gov, ijpsjournal.com |

| Application Context | Interaction with human pregnane X receptor (hPXR) | nih.gov |

| Key Findings (Metolazone-hPXR) | Binding within the ligand-binding pocket | nih.gov |

| Interaction with predominantly hydrophobic amino acid residues | nih.gov | |

| Computational Tools | Molecular Operating Environment (MOE), GOLD, AutoDock | nih.gov, nih.gov, cam.ac.uk |

| General Purpose | Predict binding modes, affinities, and interactions; identify potential drug candidates; rationalize SAR | beilstein-journals.org, ijpsjournal.com |

These computational approaches provide a framework for understanding the molecular behavior of this compound, guiding further research into its properties and potential applications.

Compound Name List

this compound

Metolazone

Molecular and Cellular Mechanism of Action Studies of M Metolazone Non Clinical Focus

Inhibition of Ion Transporters at a Cellular Level (e.g., Sodium-Chloride Cotransporter (NCC)) by m-Metolazone

The primary mechanism of action for this compound at the cellular level is the inhibition of the Sodium-Chloride Cotransporter (NCC), also known as the thiazide-sensitive ion transporter. nih.govpatsnap.comnih.govnih.gov This transporter is located in the apical membrane of epithelial cells in the distal convoluted tubule of the kidney. nih.gov By blocking the NCC, this compound inhibits the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. patsnap.comdrugbank.com This action leads to an increased excretion of sodium, chloride, and water. nih.gov

Studies on rat renal cortical membranes have elucidated the influence of specific ions on the binding of this compound to its target transporter. The presence of sodium ions (Na+) was found to significantly enhance the binding affinity of this compound, whereas chloride ions (Cl-) competitively inhibit its binding. physiology.org This suggests a complex interaction where Na+ binding to the transporter increases the affinity for this compound, which in turn competes with Cl- for its binding site. physiology.org

| Condition | Dissociation Constant (Kd) (nM) |

|---|---|

| Control | 3.56 ± 0.15 |

| + 50 mM Na+ | 1.32 ± 0.11 |

| + 50 mM Na+ & Cl- | 9.27 ± 1.11 |

Receptor Binding and Ligand-Protein Interaction Studies of this compound (e.g., human Pregnane (B1235032) X Receptor (hPXR), Thiazide-Sensitive Ion Transporter)

Beyond its primary target, this compound has been shown to interact with other receptors, notably the human Pregnane X Receptor (hPXR), a key regulator of drug metabolism. nih.govnih.gov Additionally, detailed studies have characterized its binding to the thiazide-sensitive ion transporter.

Thiazide-Sensitive Ion Transporter: Research utilizing radiolabeled [3H]metolazone on rat kidney membranes has identified a high-affinity binding site corresponding to the thiazide-sensitive ion transporter. nih.govscilit.comiaea.org This high-affinity site is localized to the renal cortex. nih.goviaea.org A lower-affinity binding site was also identified, present not only in the kidney but also in other tissues like the liver, testis, lung, and brain. nih.goviaea.org

| Binding Site | Dissociation Constant (Kd) | Density (pmol/mg of protein) |

|---|---|---|

| High-Affinity | 4.27 nM | 0.717 |

| Low-Affinity | 289 nM | Not specified |

Human Pregnane X Receptor (hPXR): Screening studies have identified this compound as an activator of hPXR. nih.govnih.gov This interaction is significant as hPXR regulates the expression of crucial drug-metabolizing enzymes and transporters. nih.gov The mechanism of activation involves the recruitment of the co-activator SRC-1 by hPXR upon binding of this compound. nih.gov

Molecular docking and mutational analysis have provided insights into the ligand-protein interaction between this compound and the hPXR ligand-binding domain (LBD). nih.gov The binding is characterized primarily by interactions with hydrophobic amino acid residues. nih.gov Molecular modeling suggests binding energies of -8.9 and -8.1 kcal/mol for the two best binding orientations. nih.gov

| Identified Interacting Residues | ||

|---|---|---|

| Phe 288 | Trp 299 | Met 246 |

| Met 243 | Lys 210 | His 327 |

| Ser 247 | Val 211 | Tyr 306 |

| Gln 285 | Met 323 | Leu 239 |

| Leu 240 | His 407 | Phe 281 |

| Leu 324 | Phe 251 | Phe 420 |

Enzyme Inhibition Kinetics and Selectivity by this compound (e.g., Carbonic Anhydrase Isozymes)

The interaction of this compound with carbonic anhydrase (CA) isozymes has been a subject of some conflicting reports. While some sources state that this compound does not inhibit carbonic anhydrase, drugbank.comdrugs.com specific non-clinical research indicates a selective inhibition profile. One study reported that this compound is a weak inhibitor of human carbonic anhydrase isoforms I and III, but a potent inhibitor of isoforms VII, XII, and XIII. nih.gov This selectivity for certain isoforms suggests a specific, though not universal, interaction with this enzyme family. Detailed kinetic data such as Ki values from these non-clinical studies are not widely reported.

Cellular Pathway Modulation by this compound (e.g., Gene Expression Related to PXR Activation)

The activation of the human Pregnane X Receptor (hPXR) by this compound directly leads to the modulation of cellular pathways through the regulation of gene expression. nih.govnih.gov PXR is a nuclear receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR) and binds to response elements on DNA, thereby controlling the transcription of target genes. wikipedia.org

Specifically, this compound-mediated activation of hPXR has been shown to induce the expression of cytochrome P450 3A4 (CYP3A4) and the drug transporter multidrug-resistance protein 1 (MDR1). nih.govnih.gov This induction occurs at both the mRNA and protein levels in human hepatocytes and intestinal cells. nih.gov CYP3A4 is a critical phase I enzyme responsible for metabolizing a vast number of xenobiotics, while MDR1 is an important efflux transporter. wikipedia.org The upregulation of these genes demonstrates a clear mechanism by which this compound can modulate cellular pathways involved in drug metabolism and disposition. nih.gov

Structure Activity Relationship Sar Studies of M Metolazone Derivatives

Design and Synthesis of SAR Probes based on the m-Metolazone Scaffold

Research efforts have focused on synthesizing novel compounds that incorporate structural features reminiscent of Metolazone (B1676511), aiming to discover agents with improved or distinct pharmacological properties. A notable example involves the design and synthesis of a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzenesulfonamide (B165840) derivatives tandfonline.comtandfonline.com. These hybrid molecules were rationally designed to combine the pharmacophoric moieties of known diuretic and antihypertensive agents, including Metolazone tandfonline.comtandfonline.com. A total of 25 such compounds were synthesized, typically from substituted anthranilic acids and substituted benzenesulfonamides, to explore their potential as diuretic and antihypertensive agents tandfonline.comtandfonline.com. This synthetic strategy allows for systematic variation of substituents on the quinazolinone core and the benzenesulfonamide portion, providing a diverse library of compounds for SAR evaluation.

Correlating Structural Modifications with Observed Molecular/Cellular Activities of this compound Analogues

SAR studies have revealed critical insights into how structural alterations in Metolazone-like molecules affect their biological activities. In studies involving quinazoline (B50416) sulfonamide derivatives inspired by Metolazone, SAR analysis indicated that the presence of electron-withdrawing groups, such as a nitro (NO2) group, on the benzenesulfonamide moiety significantly enhanced diuretic activity compared to electron-releasing groups tandfonline.comtandfonline.com. Specifically, compound 20, identified as N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4-nitrobenzenesulfonamide, demonstrated potent diuretic effects, exhibiting a urine output increase of over 200% compared to control and being approximately 1.25 times more potent than Metolazone when administered at equivalent doses tandfonline.comtandfonline.com. Furthermore, compound 20 also showed a more substantial increase in sodium (Na+) excretion compared to Metolazone tandfonline.comtandfonline.com.

Beyond diuretic activity, Metolazone has also been investigated for its inhibitory effects on the Glyoxalase I (GLO1) enzyme colab.wsresearchgate.net. Metolazone and Azosemide were found to inhibit GLO1 activity by 97% at 100 µM colab.wsresearchgate.net. These studies identified the quinazolinone core as the minimal structural requirement of Metolazone for GLO1 inhibition, suggesting that modifications to other parts of the molecule could modulate this interaction colab.wsresearchgate.net.

Additionally, research identifying [3H]metolazone binding sites in rat kidney membranes revealed a correlation between the daily clinical dose of thiazide-type diuretics and their affinity for these high-affinity binding sites pnas.org. This finding implies that structural modifications affecting the binding affinity to these kidney targets could directly influence the diuretic efficacy of Metolazone and its analogs.

Analytical Chemistry Research Methodologies for M Metolazone

Chromatographic Techniques for m-Metolazone (e.g., HPLC, UPLC-MS/MS, HPTLC, LC-MS/MS) for Research Sample Analysis

Chromatographic methods are the cornerstone for the separation, identification, and quantification of this compound in research samples. These techniques offer high resolution and sensitivity, allowing for the analysis of the compound even in complex matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. researchgate.net Reversed-phase (RP-HPLC) methods are particularly common. A typical RP-HPLC method involves a C18 column, such as a Hypersil BDS C18 (150×4.6mm, 5µ) or Kromasil C18 (250 x 4.6, 5 μm), and a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. researchgate.netijrpr.com For instance, one method utilizes a mobile phase of acetonitrile and water (50:50 v/v) with a flow rate of 0.7 ml/min and UV detection at 236 nm. ijrpr.com Another established method uses acetonitrile and 0.2% orthophosphoric acid (32:68 v/v) at a flow rate of 2 mL/min with detection at 238 nm. researchgate.net These methods provide good separation and reproducible results, with retention times for Metolazone (B1676511) often being short, for example, around 3.5 minutes. ijrpr.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity, making it ideal for detailed research applications. This technique couples the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry. For this compound analysis, an Agilent TC-C(18) column (150 × 4.6 mm, 5 μm) has been used with an isocratic mobile phase of methanol and distilled water (70:30, v/v) at a flow rate of 0.5 mL/min. nih.govsci-hub.ru Detection is often performed using an electrospray ionization (ESI) source in multiple reaction monitoring (MRM) mode. sci-hub.ruresearchgate.net The mass transition m/z 366.1 → 259.0 is typically monitored for this compound. researchgate.netresearchgate.net The high sensitivity of LC-MS/MS allows for very low limits of quantification, which is beneficial for pharmacokinetic studies in preclinical research. researchgate.netoup.com

High-Performance Thin-Layer Chromatography (HPTLC) provides a simple, cost-effective, and rapid alternative to HPLC for the quantification of this compound. iosrphr.org This technique is particularly useful for the simultaneous analysis of this compound with other compounds. For example, a method for the simultaneous estimation of Metolazone and Spironolactone uses HPTLC plates precoated with silica (B1680970) gel 60 F254 and a mobile phase of n-propanol and triethylamine (B128534) (7:3 v/v). iosrphr.org Densitometric scanning for quantification is typically performed at a wavelength where both compounds have significant absorbance, such as 240 nm. iosrphr.org The drugs are resolved with distinct Rf values, for instance, 0.60 for Metolazone. iosrphr.org

The table below summarizes key parameters for various chromatographic methods used in this compound analysis.

| Technique | Stationary Phase (Column/Plate) | Mobile Phase | Detection Wavelength/Mode | Retention Time (tR) / Rf Value | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Hypersil BDS C18 (150×4.6mm, 5µ) | Acetonitrile : HPLC Water (50:50 v/v) | 236 nm | 3.5 min | ijrpr.com |

| RP-HPLC | Kromasil C18 (250 × 4.6, 5 μm) | Acetonitrile : 0.2% Orthophosphoric Acid (32:68 v/v) | 238 nm | Not Specified | researchgate.net |

| LC-MS/MS | Agilent TC-C(18) (150 × 4.6 mm, 5 μm) | Methanol : Distilled Water (70:30, v/v) | ESI, MRM (m/z 364.1→257) | Not Specified | nih.govsci-hub.ru |

| HPTLC | Silica gel 60 F254 | n-propanol : triethylamine (7:3 v/v) | 240 nm (Densitometry) | Rf = 0.60 | iosrphr.org |

| HPTLC | Silica gel 60 F254 | Toluene : Ethyl Acetate : Methanol : Glacial Acetic Acid (6 : 4 : 1 : 0.1 v/v/v/v) | 237 nm (Densitometry) | Rf = 0.46 ± 0.02 |

Spectrophotometric and Spectrofluorimetric Methods for this compound Quantification in Research

Spectroscopic methods offer rapid and accessible means for the quantification of this compound in research settings, particularly for bulk sample analysis.

Spectrophotometric methods are based on measuring the absorbance of light by this compound, either directly or after a color-forming reaction. One such method involves an oxidative coupling reaction with 1,10-phenanthroline (B135089) in the presence of ferric chloride, which forms an orange-red colored product with a maximum absorbance (λmax) at 520 nm. ijraset.com Another approach uses 3-methyl-2-benzothiazolinone hydrazone (MBTH) to produce a green-colored chromogen with a λmax at 623 nm. A third method is based on the reaction with Folin-Ciocalteu (FC) reagent in an alkaline medium, resulting in a blue-colored product measured at 725 nm. These methods are simple and cost-effective for routine analysis.

Spectrofluorimetric methods provide higher sensitivity compared to spectrophotometry. A stability-indicating spectrofluorimetric method has been developed based on the measurement of the native fluorescence of this compound in methanol. nih.gov The analysis is performed by exciting the molecule at 238 nm and measuring the resulting emission at 437 nm. nih.gov This technique is highly sensitive, with detection limits in the nanogram-per-milliliter (ng/mL) range, making it suitable for low-concentration research applications. nih.gov

Key characteristics of these spectroscopic methods are detailed in the table below.

| Method | Principle/Reagents | Detection Wavelength (λmax) | Linearity Range | Reference |

|---|---|---|---|---|

| Spectrophotometry | Oxidative coupling with 1,10-Phenanthroline and Ferric Chloride | 520 nm | 10-60 µg/ml | ijraset.com |

| Spectrophotometry | Oxidative coupling with MBTH | 623 nm | 10-50 µg/ml | |

| Spectrophotometry | Reaction with Folin-Ciocalteu (FC) reagent | 725 nm | 50-250 µg/ml | |

| Spectrofluorimetry | Native fluorescence in methanol | λex = 238 nm, λem = 437 nm | 2.0-20.0 ng/mL | nih.gov |

Method Validation for Research Applications of this compound (e.g., selectivity, precision, accuracy in non-biological or in vitro systems)

Validation of analytical methods is essential to ensure that they are suitable for their intended purpose in a research context. Following guidelines such as those from the International Council for Harmonisation (ICH), validation studies for this compound assays typically evaluate selectivity, precision, accuracy, linearity, and sensitivity (limit of detection and quantification). ijrpb.com

Selectivity and Specificity: This parameter ensures that the analytical signal is solely due to this compound, without interference from other components in the sample matrix (e.g., reagents, precursors, or other compounds in an in vitro system). In HPLC methods, specificity is demonstrated by the absence of co-eluting peaks at the retention time of Metolazone. ijrpr.com For stability-indicating methods, the technique must be able to separate the intact drug from its degradation products. researchgate.net

Precision: Precision reflects the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). For HPLC methods developed for this compound, the %RSD for precision is typically required to be not more than 2.0%. ijrpr.com

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of pure this compound is added to a sample matrix and then analyzed. The percentage recovery is calculated. For validated HPLC methods, the percent recovery for this compound is generally found to be in the range of 98–102%. ijrpr.com

Linearity and Range: Linearity demonstrates the proportional relationship between the concentration of this compound and the analytical response over a specified range. nih.gov For an RP-HPLC method, linearity was established in the range of 1-10 µg/ml with a correlation coefficient (r²) of 0.9992. ijrpr.com A spectrofluorimetric method showed linearity over a much lower range of 2.0-20.0 ng/mL. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters indicate the sensitivity of the method. LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. iosrphr.org For an RP-HPLC method, the LOD and LOQ were found to be 0.1 µg/ml and 0.3 µg/ml, respectively. ijrpr.com A highly sensitive spectrofluorimetric method reported an LOD of 0.35 ng/mL and an LOQ of 1.05 ng/mL. nih.gov

The table below provides a summary of validation parameters from different analytical methods for this compound.

| Method | Linearity Range | Correlation Coefficient (r²) | Accuracy (% Recovery) | LOD | LOQ | Reference |

|---|---|---|---|---|---|---|

| RP-HPLC | 1-10 µg/ml | 0.9992 | 98 – 102% | 0.1 µg/ml | 0.3 µg/ml | ijrpr.com |

| HPTLC | 300-700 ng/spot | 0.99886 | Not Specified | 200 ng/spot | 600 ng/spot | iosrphr.org |

| Spectrofluorimetry | 2.0-20.0 ng/mL | Not Specified | Not Specified | 0.35 ng/mL | 1.05 ng/mL | nih.gov |

| LC-MS/MS | 0.05–250 ng/mL | ≥ 0.9980 | Validated | Not Specified | 0.05 ng/mL | oup.com |

Impurity Profiling and Degradation Product Analysis of this compound in Research Samples

Impurity profiling is the identification and quantification of impurities present in a drug substance. researchgate.net The analysis of degradation products is critical for establishing the stability of this compound under various environmental conditions. Stability-indicating analytical methods are specifically designed to separate and quantify the active ingredient from any degradation products that may form.

Forced degradation studies are conducted to understand the degradation pathways of this compound. ijrpr.com The compound is typically exposed to stress conditions as per ICH guidelines, including acid hydrolysis (e.g., 0.1 M HCl), alkaline hydrolysis (e.g., 0.1 M NaOH), oxidation (e.g., 3.0% H₂O₂), thermal stress (e.g., 80°C), and photolytic stress. ijrpr.comnih.gov One study showed that significant degradation of this compound occurred under acidic, oxidative, and alkaline conditions. ijrpr.com

Chromatographic techniques are essential for separating the degradation products from the parent drug. The development of a robust UHPLC method for this compound and its related impurities (Impurities A, B, C, D, and E) has been described using an Analytical Quality by Design (AQbD) approach. thermofisher.com This systematic approach helps in developing a method that is robust and can reliably separate all known impurities. thermofisher.com

LC-MS is a powerful tool for the characterization and identification of the degradation products formed during these stress studies. researchgate.net By analyzing the mass spectra of the separated degradation products, their chemical structures can be elucidated, providing insight into the degradation pathways of this compound. researchgate.net

The table below lists known impurities of this compound as per the European Pharmacopoeia (EP).

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Reference |

|---|---|---|---|---|

| Metolazone EP Impurity A | 50869-25-5 | C16H16ClN3O3S | 365.83 | allmpus.com |

| Metolazone EP Impurity D | 4015-23-0 | C16H14ClN3O3S | 363.82 | allmpus.com |

| Metolazone EP Impurity E | 23380-54-3 | C14H14ClN3O3S | 339.8 | allmpus.com |

Chemical Stability and Degradation Kinetics of M Metolazone

Forced Degradation Studies of Metolazone (B1676511)

Forced degradation studies, also known as stress testing, are essential for identifying potential degradation pathways and products of a drug substance and for validating the specificity of analytical methods used for its quantification nih.govmedcraveonline.comscispace.com. Metolazone has been subjected to various stress conditions to assess its stability researchgate.netresearchgate.netresearchgate.netnih.gov. These studies typically involve exposing the drug to conditions more severe than those encountered during accelerated storage medcraveonline.com.

Commonly employed stress conditions include:

Hydrolytic Degradation: Metolazone is exposed to acidic and alkaline conditions, as well as neutral aqueous environments. Studies have shown that metolazone undergoes degradation under both acidic and alkaline hydrolysis researchgate.netresearchgate.netresearchgate.netnih.gov. Acidic conditions, particularly strong acids like HCl, tend to induce more significant degradation compared to neutral or basic conditions researchgate.netnih.gov.

Oxidative Degradation: Exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), is a standard stress condition. Metolazone has demonstrated susceptibility to oxidative degradation researchgate.netresearchgate.netresearchgate.netnih.gov.

Photolytic Degradation: The effect of light exposure on metolazone stability is investigated. Metolazone is recommended to be protected from light during storage, indicating a potential sensitivity to photolytic degradation hres.ca. Studies have confirmed degradation under photolytic stress researchgate.netresearchgate.netresearchgate.netnih.gov.

Thermal Degradation: While specific quantitative data on thermal degradation kinetics for metolazone under various temperatures is less detailed in the provided snippets, storage recommendations at room temperature suggest a need for controlled thermal environments hres.ca. Forced degradation studies often include elevated temperatures to accelerate degradation processes medcraveonline.comnih.govmdpi.com.

The extent of degradation under these conditions is typically monitored using stability-indicating chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC) researchgate.netnih.gov. These methods are capable of separating the parent drug from its degradation products researchgate.netmolnar-institute.com.

Identification and Characterization of Metolazone Degradation Products

Following forced degradation studies, the resulting degradation products are identified and characterized to understand the molecule's degradation pathways. Analytical techniques like Liquid Chromatography coupled with Mass Spectrometry (LC-MS) are commonly employed for this purpose researchgate.netnih.govmolnar-institute.commdpi.com. LC-MS allows for the determination of the molecular weight of degradation products and provides fragmentation patterns that aid in structural elucidation researchgate.netnih.govmolnar-institute.commdpi.com.

Studies have reported the characterization of main degradation products of metolazone using LC-MS researchgate.netnih.gov. While specific structures of these products are not detailed in the provided search results, the ability to identify and characterize them confirms the formation of new chemical entities upon exposure to stress conditions. The identification of these products is crucial for assessing potential toxicity and for developing robust analytical methods that can accurately quantify both the parent drug and its impurities molnar-institute.com.

Kinetic Modeling of Metolazone Degradation Pathways

The degradation kinetics of metolazone under various stress conditions are investigated to predict its shelf life and stability profile. Degradation processes in pharmaceutical compounds often follow specific kinetic models, with pseudo-first-order kinetics being commonly observed nih.govnih.govroyalsocietypublishing.orgroyalsocietypublishing.org.

Kinetic Order: Studies investigating the kinetics of metolazone degradation under acidic, alkaline, and photolytic conditions have aimed to determine the reaction order and calculate kinetic parameters such as degradation rate constants (k) and half-lives (t₁/₂) researchgate.net. For instance, the degradation of metaxalone (B1676338) (a related compound) was found to follow pseudo-first-order kinetics, with half-life values decreasing in a specific order under different stress conditions (dry heat > neutral > 10% H₂O₂ > 5 M HCl > 0.01 M NaOH) nih.gov. Similarly, other drugs like metronidazole (B1676534) have been shown to follow pseudo-first-order degradation kinetics, with pH-rate profiles and activation energies being determined nih.gov.

Degradation Pathways: Based on the identified degradation products and kinetic data, proposals for the degradation pathways of metolazone are formulated researchgate.netresearchgate.net. These pathways help in understanding how the molecule breaks down under different environmental influences.

The kinetic data derived from these studies are vital for establishing appropriate storage conditions and predicting the shelf life of metolazone formulations.

Factors Influencing Chemical Stability of Metolazone in Non-Formulation Contexts

The inherent chemical stability of metolazone is influenced by several external factors, even in the absence of specific pharmaceutical formulations. These factors dictate how the drug substance should be handled and stored to maintain its integrity.

Light: Metolazone is recommended to be protected from light, indicating that photostability is a significant consideration hres.ca. Exposure to light, particularly UV radiation, can initiate or accelerate degradation reactions.

Temperature: While specific quantitative data on thermal degradation kinetics for metolazone is limited in the provided search results, general pharmaceutical stability principles suggest that elevated temperatures can increase degradation rates slideshare.net. Storage at room temperature is typically advised hres.ca.

pH: As observed in hydrolytic degradation studies, the pH of the surrounding environment plays a critical role. Metolazone exhibits greater degradation under acidic conditions compared to neutral or alkaline conditions researchgate.netnih.gov.

Oxidizing Agents: The presence of oxidizing agents can lead to the formation of oxidative degradation products researchgate.netresearchgate.netresearchgate.netnih.gov.

Understanding these factors is crucial for the proper storage and handling of metolazone as a drug substance, ensuring its chemical integrity before it is incorporated into a final dosage form.

M Metolazone in Broader Chemical and Pharmacological Research

m-Metolazone as a Research Tool for Ion Transport Studies

This compound is a significant tool in the scientific investigation of ion transport mechanisms across cellular membranes. Its utility is primarily linked to its inhibitory action on ion transporters, particularly the Na-K-Cl cotransporter (NKCC) and the thiazide-sensitive Na-Cl cotransporter (NCC). nih.govnih.gov Researchers leverage this compound to explore the function, regulation, and pharmacology of these transporters in diverse biological preparations.

In vitro studies using isolated fish operculum, a model for active chloride transport, demonstrated that this compound can reduce the short-circuit current and potential differences, indicating an effect on ion movement. tandfonline.comnih.govujms.net This effect, however, was noted to be less profound than that of loop diuretics. tandfonline.comnih.gov Such experimental systems allow for the characterization of how substances like this compound modulate specific transport pathways.

Further elucidating its mechanism, binding studies on rat renal cortical membranes have shown that the interaction of this compound with its target is influenced by the ionic environment. nih.gov Specifically, the presence of sodium ions (Na+) enhances the binding of this compound, while chloride ions (Cl-) competitively inhibit it. nih.gov This suggests a model where the transporter has distinct binding sites for Na+ and Cl-, with the this compound binding site overlapping with that of chloride. nih.gov By competing with chloride, this compound effectively blocks the transport of both sodium and chloride ions. nih.gov These detailed molecular interaction studies are crucial for building a comprehensive understanding of the physiology of electrolyte transport.

Application of this compound as a Chemical Scaffold in Drug Discovery and Medicinal Chemistry

The molecular structure of this compound, a quinazoline-based sulfonamide, serves as a valuable chemical scaffold in the fields of drug discovery and medicinal chemistry. nih.govwikipedia.org A chemical scaffold is a core structure of a molecule from which new compounds can be synthesized. By modifying the scaffold of this compound, medicinal chemists can create derivatives with altered pharmacological profiles, potentially leading to new therapeutic agents.

The process of "scaffold hopping" allows researchers to replace the core structure of a known drug with a chemically different one while retaining similar biological activity. This strategy can be employed to improve properties such as potency, selectivity, pharmacokinetics, or to circumvent existing patents. The quinazoline (B50416) ring and the sulfonamide group in this compound are key features that can be modified. For example, altering the substituents on the quinazoline ring or replacing the sulfonamide group can lead to compounds that interact with different biological targets or exhibit novel mechanisms of action.

This approach has been successful in developing various classes of drugs. The versatility of the quinazoline scaffold, for instance, has led to the development of compounds with applications beyond diuresis, including antihypertensive and other cardiovascular agents. drugbank.com The exploration of this compound derivatives contributes to the broader effort of expanding the chemical space for drug discovery, potentially yielding new treatments for a range of diseases.

| Feature of Scaffold | Potential Modification Area | Desired Outcome |

| Quinazoline Ring System | Substitution at various positions | Altered receptor binding, improved selectivity |

| Sulfonamide Group | Replacement or modification | Change in target (e.g., enzyme inhibition), modified solubility |

| 2-tolyl Group | Substitution with other aryl or alkyl groups | Enhanced potency, modified pharmacokinetic properties |

Investigation of this compound Interactions with Specific Biological Systems In Vitro (e.g., mineralization)

Beyond its primary role in ion transport, in vitro research has explored the effects of this compound on other biological processes, such as mineralization. Mineralization is the process of forming mineral deposits within a biological system, which can be either physiological (e.g., bone formation) or pathological (e.g., kidney stone formation).

Studies have shown that this compound can influence the formation of mineralized nodules in cell cultures. One study indicated that a 10 μM concentration of metolazone (B1676511) significantly increased the number of these nodules. researchgate.net This effect appears to be mediated through its known target, the Na-Cl cotransporter (NCC), as the study demonstrated that the pro-mineralization effect was maintained even after the introduction of a plasmid related to NCC function. researchgate.net

Such findings are significant as they suggest a potential link between the use of thiazide-like diuretics and processes like bone metabolism or the formation of calcifications. While the evidence remains inconclusive and requires more detailed research, these in vitro investigations provide a basis for exploring the broader cellular effects of this compound and similar compounds. researchgate.net This line of inquiry could help in understanding the comprehensive impact of these drugs on biological systems and in formulating more scientific and reasonable comprehensive treatment plans. researchgate.net

Corrosion Inhibition Studies Involving this compound

The chemical properties of this compound have found an unconventional application in the field of materials science as a corrosion inhibitor. scispace.comresearchgate.net Corrosion is the electrochemical degradation of metals, and inhibitors are substances that, when added in small concentrations, can significantly slow this process. jetir.org The effectiveness of organic molecules as corrosion inhibitors often depends on the presence of heteroatoms (like nitrogen, oxygen, and sulfur) and π-electrons in their structure, which facilitate adsorption onto the metal surface. scispace.comjetir.org

The molecular structure of this compound contains nitrogen and oxygen atoms, making it a candidate for corrosion inhibition. scispace.com Studies have evaluated its effect on API 5L X-52 steel in a hydrochloric acid solution. scispace.comresearchgate.net Using electrochemical techniques such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP), researchers have demonstrated that this compound can effectively inhibit corrosion. scispace.comresearchgate.net

The findings indicate that this compound functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. scispace.comresearchgate.net Its inhibition efficiency was found to increase with concentration, reaching a maximum of 92.7% at a concentration of 500 mg/L at 303 K. scispace.comresearchgate.net The adsorption of this compound on the steel surface was found to follow the Langmuir adsorption isotherm, suggesting the formation of a protective monolayer that acts as a barrier to the corrosive environment. researchgate.net

| Technique | Observation | Conclusion |

| Potentiodynamic Polarization (PDP) | Reduction in both anodic and cathodic current densities | This compound acts as a mixed-type inhibitor. researchgate.net |

| Electrochemical Impedance Spectroscopy (EIS) | Increase in charge transfer resistance (Rct) with inhibitor concentration | Formation of a protective film on the steel surface. scispace.com |

| Scanning Electron Microscopy (SEM) | Smoother surface morphology in the presence of the inhibitor compared to the corroded surface | Physical evidence of protection against corrosive attack. scispace.com |

Q & A

Basic: What experimental design considerations are critical for investigating m-Metolazone's pharmacokinetics in preclinical models?

Answer:

- Dose-response relationships : Establish a range of doses that reflect therapeutic and supratherapeutic levels, ensuring alignment with human equivalent dosing (considering bioavailability differences between species) .

- Control groups : Include vehicle controls and positive controls (e.g., furosemide for diuretic comparison) to isolate this compound-specific effects.

- Temporal sampling : Collect plasma and urine samples at intervals matching this compound’s half-life (reported ~14 hours in humans) to capture absorption, distribution, and elimination phases .

- Analytical validation : Use HPLC or LC-MS/MS for quantification, with calibration curves validated in biological matrices to avoid matrix interference .

Advanced: How can researchers resolve contradictions in efficacy data for this compound across congestive heart failure (CHF) studies?

Answer:

- Meta-analysis framework : Systematically aggregate data using PRISMA guidelines, stratifying studies by patient subgroups (e.g., NYHA class, renal function) and dosing regimens .

- Heterogeneity assessment : Apply statistical tools (e.g., I² statistic) to quantify variability. For example, discrepancies in urinary sodium excretion outcomes may stem from differences in baseline renal impairment .

- Sensitivity analysis : Exclude studies with high risk of bias (e.g., non-blinded trials) or confounders (e.g., concurrent ACE inhibitor use) .

Basic: What methodologies ensure reproducibility in synthesizing and characterizing this compound analogs?

Answer:

- Synthetic protocols : Document reaction conditions (temperature, solvent purity, catalyst ratios) in triplicate to account for batch variability. For novel analogs, provide NMR and HRMS data with impurity profiles (<0.5% by HPLC) .

- Crystallography standards : Use single-crystal X-ray diffraction for structural confirmation, referencing CCDC deposition numbers for transparency .

- Biological validation : Replicate in vitro assays (e.g., Na⁺-K⁺-Cl⁻ cotransporter inhibition) with positive/negative controls to confirm pharmacodynamic consistency .

Advanced: How can researchers apply the FINER criteria to evaluate proposed studies on this compound’s off-target effects?

Answer:

- Feasibility : Assess resource availability (e.g., transgenic animal models for off-target receptor profiling) and ethical constraints (e.g., chronic toxicity testing) .

- Novelty : Prioritize understudied targets (e.g., carbonic anhydrase isoforms) over well-characterized pathways .

- Ethical alignment : Justify animal use via ARRIVE guidelines, minimizing sample sizes through power analysis .

Basic: What statistical approaches are recommended for analyzing this compound’s dose-dependent effects on electrolyte balance?

Answer:

- Non-linear regression : Model dose-response curves using four-parameter logistic equations to estimate EC₅₀ values for hypokalemia risk .

- Longitudinal analysis : Apply mixed-effects models to account for intra-subject variability in repeated serum electrolyte measurements .

- Multiple testing correction : Use Bonferroni or Benjamini-Hochberg adjustments to reduce Type I errors in multi-endpoint studies (e.g., Na⁺, K⁺, Mg²⁺) .

Advanced: How can FAIR data principles be implemented in sharing this compound metabolomics datasets?

Answer:

- Metadata standards : Adopt ISA-Tab format to document experimental workflows, including LC-MS parameters and metabolite identification thresholds .

- Controlled vocabularies : Use ChEBI IDs for metabolites and MIAME checklists for raw data deposition in repositories like MetaboLights .

- Provenance tracking : Embed DOI-linked experimental protocols in supplementary files to ensure reproducibility .

Basic: What are key pitfalls in designing cross-species translational studies for this compound?

Answer:

- Species-specific pharmacokinetics : Adjust dosing intervals for rodents (shorter half-life vs. humans) and validate plasma protein binding rates .

- Biomarker alignment : Confirm translational relevance of endpoints (e.g., urinary cGMP in rodents may not correlate with human vascular responses) .

- Ethical reporting : Differentiate between exploratory (hypothesis-generating) and confirmatory (hypothesis-testing) analyses to avoid overinterpretation .

Advanced: How can conflicting in vitro vs. in vivo data on this compound’s renal tubular effects be reconciled?

Answer:

- Mechanistic deconvolution : Combine isolated tubule assays (in vitro) with micropuncture techniques (in vivo) to dissect luminal vs. basolateral transport mechanisms .

- Transcriptomic profiling : Use RNA-seq on kidney tissues to identify compensatory pathways (e.g., upregulation of alternative transporters) masking in vitro effects .

- Physiologically based modeling : Integrate PK/PD data to simulate tubular drug concentrations, addressing discrepancies in cellular vs. systemic exposure .

Basic: What validation steps are essential for this compound immunoassays in clinical research?

Answer:

- Cross-reactivity testing : Screen against structurally related thiazides (e.g., metolazone isomers) using spiked plasma samples .

- Linearity verification : Ensure assay accuracy across the expected concentration range (e.g., 10–500 ng/mL) with R² >0.98 .

- Stability studies : Report freeze-thaw cycle effects and hemolysis interference to preempt preanalytical errors .

Advanced: What strategies optimize systematic reviews of this compound’s role in resistant hypertension?

Answer:

- Search strategy : Use Boolean operators in PubMed/Embase (e.g., "this compound" AND ("resistant hypertension" OR "treatment-refractory")) with filters for RCTs and cohort studies .

- Risk of bias tools : Apply Cochrane RoB 2.0 for RCTs and ROBINS-I for observational studies to grade evidence quality .

- GRADE framework : Classify recommendations by certainty (e.g., "low" for small-sample studies with industry funding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.